N-(3-fluoro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(3-fluoro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold frequently explored in medicinal chemistry due to its versatility in drug design. Key structural elements include:
- Position 3: A 3-methoxybenzyl substituent, which may influence electronic properties and hydrogen-bonding interactions.
- Position 2: A sulfanyl (-S-) group linked to an acetamide moiety.
- Acetamide side chain: Substituted with a 3-fluoro-4-methylphenyl group, likely enhancing lipophilicity and target binding.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-14-6-7-16(11-18(14)24)25-20(28)13-32-23-26-19-8-9-31-21(19)22(29)27(23)12-15-4-3-5-17(10-15)30-2/h3-11H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOJRAOMRVVBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the thienopyrimidine core, the introduction of the methoxybenzyl group, and the attachment of the fluoro-methylphenyl moiety. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Thieno[3,2-d]pyrimidin-4-one Core
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()
- Core: Identical thieno[3,2-d]pyrimidin-4-one.
- Substituents :
- Position 3 : 4-Methylphenyl (vs. 3-methoxybenzyl in the target compound).
- Acetamide : 4-(Trifluoromethoxy)phenyl (electron-withdrawing group).
- Implications :
N-Phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide ()
- Core: Tetrahydrobenzothieno-triazolo-pyrimidine (more complex fused system).
- Acetamide: Phenyl group (simpler than the target’s fluorinated aryl).
- Implications :
Analogs with Modified Heterocyclic Cores
AMG 487 (Pyrido[2,3-d]pyrimidin-4-one Derivative) ()
- Core : Pyrido[2,3-d]pyrimidin-4-one (pyridine fused with pyrimidine).
- Substituents :
- Ethoxy-phenyl at position 3.
- Trifluoromethoxyphenyl acetamide.
- Pharmacokinetics :
Tyrosine Kinase Inhibitor (Thieno[3,2-b]pyridine Core) ()
- Core: Thieno[3,2-b]pyridine (distinct from thienopyrimidine).
- Substituents: Methoxyethylaminomethyl pyridyl and fluorophenyl acetamide.
- Implications: Minor changes in heterocycle (e.g., pyridine vs. pyrimidine) redirect biological activity toward tyrosine kinase inhibition .
Substituent Effects on Activity and Stability
Position 3 Modifications
- 3-Methoxybenzyl (Target) vs. Methylphenyl may enhance hydrophobic interactions but reduce polarity .
Acetamide Side Chain Variations
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, synthesis, and therapeutic implications based on diverse research findings.
The compound has the molecular formula C17H17FN3OS and a molecular weight of 330.4 g/mol. It features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, particularly against various cancer cell lines. The presence of a fluorine atom and a methoxy group enhances its pharmacological profile by potentially increasing lipophilicity and modifying interaction with biological targets.
The compound's biological activity is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. Research indicates that derivatives of thieno[3,2-d]pyrimidines often target kinases such as Aurora-A and others implicated in cell cycle regulation and tumor growth .
Anticancer Activity
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:
- MCF7 Cell Line : Exhibited significant cytotoxicity with an IC50 value of approximately 1.88 µM.
- NCI-H460 Cell Line : Demonstrated an IC50 value of 2.12 µM, indicating strong potential against lung cancer cells.
- HCT116 Cell Line : Showed an IC50 value as low as 0.39 µM, suggesting potent anticancer efficacy.
These results highlight the compound's potential as a lead candidate for further development in cancer therapy.
Case Studies
- Study on Thieno[3,2-d]pyrimidine Derivatives : A comprehensive study evaluated various derivatives including N-(3-fluoro-4-methylphenyl)-2-{...}. The findings indicated that modifications at the position of the thiol group significantly influenced anticancer activity, with certain analogs showing enhanced potency against resistant cancer cell lines .
- Mechanistic Studies : Another investigation focused on the compound's interaction with dihydrofolate reductase (DHFR), revealing that it inhibits this enzyme effectively, thereby disrupting folate metabolism essential for DNA synthesis in rapidly dividing cancer cells .
Synthesis Pathways
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{...} involves multi-step reactions starting from readily available precursors. The synthetic route typically includes:
- Formation of the thieno[3,2-d]pyrimidine core.
- Introduction of the methoxy and fluorine substituents.
- Final coupling reactions to yield the desired acetamide structure.
This synthetic versatility allows for further modifications to enhance biological activity or alter pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
